![molecular formula C13H15N3O2S2 B12899606 Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-91-8](/img/structure/B12899606.png)
Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is a compound that features a thiazole ring substituted with a pyrrolidine group and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with pyrrolidine and benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The antibacterial activity of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to cell lysis and death . Additionally, the compound may form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and exert its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is unique due to its combination of a thiazole ring, pyrrolidine group, and benzenesulfonamide moiety. Similar compounds include:
N-(Thiazol-2-yl)benzenesulfonamide: Lacks the pyrrolidine group but retains the thiazole and benzenesulfonamide moieties.
N-(Pyrrolidin-1-yl)thiazole: Contains the thiazole and pyrrolidine groups but lacks the benzenesulfonamide moiety.
N-(Thiazol-2-yl)acetamide: Features a thiazole ring with an acetamide group instead of the benzenesulfonamide moiety
These similar compounds share some biological activities but differ in their overall potency and spectrum of activity due to variations in their chemical structures.
Eigenschaften
CAS-Nummer |
828920-91-8 |
|---|---|
Molekularformel |
C13H15N3O2S2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,11-6-2-1-3-7-11)15-13-14-10-12(19-13)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) |
InChI-Schlüssel |
WLYOFNNCFSALGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
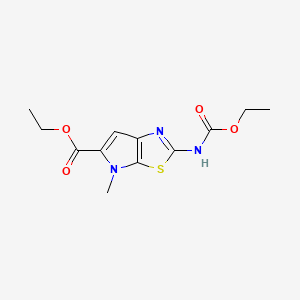
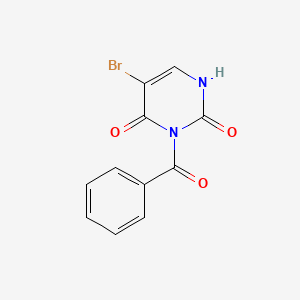
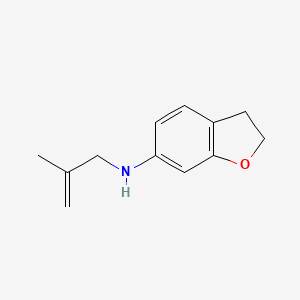
![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
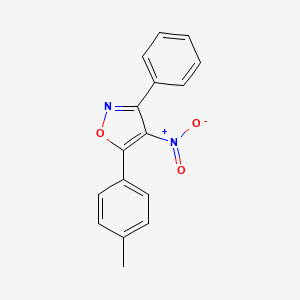
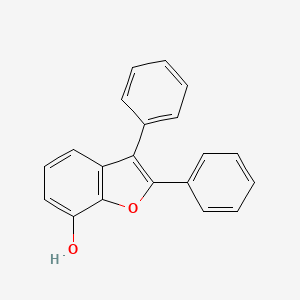
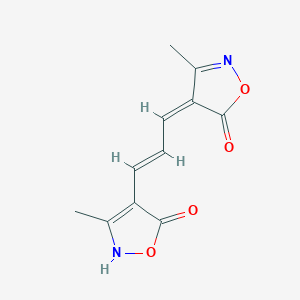
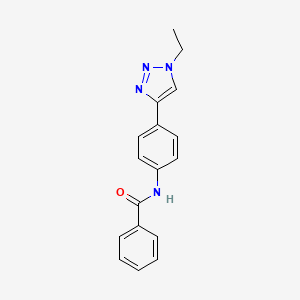
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
